molecular formula C19H25NO B1235056 histrionicotoxin 283A

histrionicotoxin 283A

Cat. No.: B1235056
M. Wt: 283.4 g/mol
InChI Key: JBRYWENFVHQBGY-GFSCOHCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Initial Characterization

Histrionicotoxin 283A (HTX-283A) was first isolated in 1971 from the skin secretions of the Colombian poison dart frog Oophaga histrionica (formerly Dendrobates histrionicus) during a collaborative study led by Bernhard Witkop and John W. Daly. Using X-ray crystallography, researchers determined its unique spirocyclic structure: a 1-azaspiro[5.5]undecane core with two cis-enyne side chains (Fig. 1). This marked the first identification of a naturally occurring azaspiroalkaloid with neurotoxic properties.

Table 1: Key Structural Features of HTX-283A

Property Description
Core structure 1-Azaspiro[5.5]undecane
Side chains cis-1-Buten-3-ynyl and cis-2-penten-4-ynyl groups
Molecular formula C₁₉H₂₅NO
Molecular weight 283.4 g/mol

The compound’s stereochemistry was resolved as (2pR, 6S, 7pS, 8aS), with absolute configuration confirmed through anomalous dispersion methods. Initial bioassays revealed its non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions, distinguishing it from more lethal dendrobatid toxins like batrachotoxin.

Historical Use by Indigenous Populations

While HTX-283A itself was not directly weaponized, its source species played a role in indigenous toxin practices. The Emberá Chocó people of western Colombia historically used related Phyllobates species for dart poisoning. However, early 19th-century accounts by explorer Charles Stuart Cochrane documented that O. histrionica secretions were harvested by wrapping frogs in leaves and collecting cutaneous toxins through mechanical stimulation. These practices aligned with broader regional traditions of utilizing amphibian alkaloids for hunting and warfare, though HTX-283A’s moderate toxicity limited its lethality compared to steroidal batrachotoxins.

Classification within Dendrobatid Alkaloids

HTX-283A belongs to the histrionicotoxin (HTX) class, one of 12 major alkaloid groups identified in neotropical poison frogs (Dendrobatidae). Dendrobatid alkaloids are categorized by their biosynthetic origins and pharmacological targets:

Table 2: Major Dendrobatid Alkaloid Classes

Class Representative Compounds Primary Biological Target
Batrachotoxins Batrachotoxin Voltage-gated sodium channels
Histrionicotoxins HTX-283A Nicotinic acetylcholine receptors
Pumiliotoxins Pumiliotoxin 251D Sodium/potassium pumps
Decahydroquinolines Decahydroquinoline 195A NMDA receptors

HTXs are distinguished by their spirocyclic piperidine cores and acetylenic side chains, which confer selective nAChR antagonism. Unlike batrachotoxins, which are fatal at microgram doses, HTX-283A exhibits reversible neurotoxicity, enabling its use as a neurophysiological probe.

Significance in Chemical Ecology Research

HTX-283A has become a model compound for studying predator-prey coevolution. Poison frogs sequester HTXs from dietary arthropods, likely myrmicine ants, while evolving resistance through amino acid substitutions in nAChRs. Comparative studies show that O. histrionica populations exhibit geographic variation in HTX profiles, reflecting ecological adaptations to local predator pressures.

Recent work has also illuminated HTX-283A’s role in microbial defense. Frogs with higher cutaneous HTX concentrations show reduced susceptibility to Batrachochytrium dendrobatidis infections, suggesting dual ecological functions. These findings position HTX-283A as a keystone molecule in understanding chemical ecology’s interplay between toxicity, resistance, and environmental adaptation.

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

(2S,6R,10S,11S)-11-[(E)-but-1-en-3-ynyl]-2-[(E)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C19H25NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1-2,5-7,12,16-18,20-21H,8-11,13-15H2/b7-5+,12-6+/t16-,17-,18+,19-/m1/s1

InChI Key

JBRYWENFVHQBGY-GFSCOHCQSA-N

SMILES

C#CC=CCC1CCCC2(N1)CCCC(C2C=CC#C)O

Isomeric SMILES

C#C/C=C/C[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2/C=C/C#C)O

Canonical SMILES

C#CC=CCC1CCCC2(N1)CCCC(C2C=CC#C)O

Synonyms

histrionicotoxin

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Neuroscience Research
HTX 283A serves as an important tool in neuroscience, particularly in studies involving nicotinic acetylcholine receptors. These receptors play crucial roles in synaptic transmission and are implicated in various neurological disorders. HTX 283A's ability to selectively block these receptors allows researchers to investigate their functions and the mechanisms underlying conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction .

Therapeutic Potential
Due to its antagonistic properties, HTX 283A has been studied for potential therapeutic applications. For instance, its effects on neuromuscular transmission and its capability to modulate synaptic plasticity make it a candidate for developing treatments for diseases characterized by excessive cholinergic activity. Additionally, there is ongoing research into its potential use in pain management and as an adjunct therapy for certain psychiatric conditions .

Synthetic Chemistry Applications

Total Synthesis Efforts
The synthesis of HTX 283A has been a significant focus within organic chemistry due to its complex structure. Over the past few decades, numerous synthetic routes have been developed to produce this compound. Notably, five total syntheses of HTX 283A have been reported, showcasing various methodologies including the use of spirocyclic intermediates and innovative reaction pathways such as Michael additions and rearrangements .

Synthesis Method Year Key Features
Stork's Method1990Utilized Hofmann rearrangement for setting the amine structure
Fukuyama's Asymmetric Synthesis2011Employed stereospecific Curtius rearrangement
Stockman and Fuchs' Cascade Reaction2006Featured a cascade reaction leading to key intermediates

These synthetic efforts not only provide insights into the construction of complex alkaloids but also contribute to the broader field of synthetic organic chemistry by developing new methodologies that can be applied to other challenging targets.

Biological Studies

Mechanistic Studies
HTX 283A is utilized in mechanistic studies to elucidate the action of nicotinic receptors. Its blocking action helps researchers understand receptor dynamics and the role of acetylcholine in neurotransmission. This understanding is critical for developing drugs that target these receptors more effectively .

Research on Toxin Mechanisms
Given that HTX 283A is derived from toxic frogs, it also serves as a model compound for studying toxin mechanisms in biological systems. Research into how HTX 283A interacts with biological membranes and cellular components can reveal insights into toxin action and resistance mechanisms in prey species .

Comparison with Similar Compounds

HTX-283A shares structural and functional similarities with other alkaloids and synthetic compounds. Below is a detailed comparison based on structural motifs, biological targets, and pharmacological profiles.

Structural and Functional Comparison

Compound Source/Origin Core Structure Key Features Biological Target Pharmacological Effects
HTX-283A Dendrobates histrionicus 1-Azaspiro[5.5]undecane Spirocyclic alkaloid with two fused rings; contains a primary α-tertiary amine . Nicotinic acetylcholine receptors Voltage- and time-dependent inhibition of nAChRs; reversible, non-neurotoxic .
HTX-235A Dendrobates auratus Similar azaspirocyclic framework Structural analog with minor substituent variations; synthesized via parallel methods . Nicotinic acetylcholine receptors Used in neurophysiology studies; shares mechanistic traits with HTX-283A .
Batrachotoxin Phyllobates spp. Steroidal alkaloid Rigid steroidal structure with a homobicyclic framework. Voltage-gated sodium channels Irreversible activation of Na⁺ channels; lethal neurotoxin .
Pumiliotoxin 215D Leopard frogs (e.g., Rana spp.) Linear polycyclic alkaloid Less complex structure compared to spirocycles. Unknown Mild toxicity; non-lethal in low doses; synergizes with other toxins .
Gephyrinotoxin Synthetic/Natural (unspecified) Polycyclic ether Contains oxygen heteroatoms in a complex ring system . Uncharacterized Hypothesized to target synaptic scaffolding proteins (speculative).

Preparation Methods

Mechanistic Insights and Stereochemical Control

The reaction proceeds via a proposed 6-exo-dig intramolecular oxymercuration, forming aminoketal intermediate A (Fig. 2). Protonation generates iminium ion B or C , with B favored due to reduced steric hindrance from the benzyloxymethyl group. Ferrier-type cyclization then delivers spirocycle 5 diastereoselectively, while pathway C leads to by-product 11 . Nuclear Overhauser effect spectroscopy (NOESY) confirmed the stereochemical assignments.

SmI₂-Mediated Ring Expansion: Accessing the Spiro[5.5]undecane Framework

Ring Expansion and Diastereoselectivity

Treatment of spirocyclic product 5 with SmI₂ in the presence of H₂O and triethylamine induces radical-mediated ring expansion, yielding eq-alcohol 12 (58%) and ax-alcohol 12 (40%) (Scheme 3). The undesired ax-diastereomer is recycled via Dess–Martin periodinane (DMP) oxidation back to ketone 13 , which undergoes subsequent reductions to improve overall efficiency.

Functional Group Manipulations

  • MOM Protection : Alcohol 12 is protected as a methoxymethyl ether to stabilize the intermediate during subsequent steps.

  • Hydrogenolysis : Pd/C-mediated removal of the benzylic group affords primary alcohol 14 .

  • Oxidation and Esterification : Sequential oxidation using DMN-AZADO/NaClO₂ and esterification with MeI/Cs₂CO₃ yields methyl ester 15 .

  • TBDPS Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, providing alcohol 16 .

Final Stages: Nishizawa–Grieco Elimination and Tokuyama’s Route

Side Chain Installation

Nishizawa–Grieco elimination of 16 introduces the vinylic side chain, yielding intermediate 4 (Scheme 4). Deprotection of MOM and Boc groups affords vinyl alcohol 17 , whose spirocyclic conformation is validated by NOESY.

SmI₂-Mediated Radical Expansion to HTX-283A

The pivotal SmI₂-mediated ring expansion of 4 in the presence of hexamethylphosphoric triamide (HMPA) and pivalic acid generates 1-azaspiro[5.5]undecane 3 , a direct precursor to HTX-283A. This marks the first application of SmI₂ radical chemistry to construct such a complex spirocyclic system.

Comparison to Tokuyama’s Synthesis

Morimoto’s formal synthesis converges with Tokuyama’s route at intermediate 3 , which is converted to HTX-283A via:

  • Allylic group introduction.

  • Stereoselective reduction.

  • Final deprotection and purification.

Spectral data (¹H NMR, ¹³C NMR) and optical rotation of synthetic 3 match Tokuyama’s reported values, confirming fidelity.

Critical Analysis of Methodologies

Advantages of the Hg(OTf)₂/SmI₂ Approach

  • Efficiency : The two-step sequence constructs the spirocyclic core in high yield (68% for cycloisomerization, 58% for ring expansion).

  • Stereocontrol : Chair-like transition states and SmI₂’s reducing power ensure precise stereochemical outcomes.

  • Scalability : Linear precursor 6 is accessible from commercial materials, enabling gram-scale synthesis .

Q & A

Q. What experimental approaches are used to determine the biological activity of histrionicotoxin 283A?

To assess biological activity, researchers typically employ in vitro electrophysiology assays (e.g., patch-clamp techniques) to measure its interaction with nicotinic acetylcholine receptors (nAChRs). Dose-response curves are generated to quantify potency (EC₅₀/IC₅₀) and selectivity across receptor subtypes. Complementary in vivo studies in model organisms (e.g., rodents) evaluate behavioral or physiological effects, such as neuromuscular blockade. Preclinical reporting guidelines (NIH) require transparency in sample size, statistical methods (e.g., ANOVA for dose comparisons), and replication protocols to ensure reproducibility .

Q. How is this compound structurally characterized, and what analytical techniques are critical for verification?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For synthetic analogs, X-ray crystallography confirms stereochemistry. Researchers must report purity thresholds (e.g., ≥95% by HPLC) and solvent systems used in purification. Comparative spectral data with natural isolates (e.g., from dendrobatid frogs) are essential to validate synthetic pathways .

Q. What are the primary synthetic routes for this compound, and how do they differ in efficiency?

Early syntheses by Corey et al. (Schema 64) and Kishi et al. (Schema 65) used iterative cyclization strategies to construct the perhydrohistrionicotoxin core. Key steps include enantioselective epoxidation and ring-closing metathesis. Yield optimization (e.g., 22% overall yield in Kishi’s route vs. 18% in Corey’s) depends on catalyst selection (e.g., Grubbs catalysts) and protecting group strategies. Modern approaches may integrate photoredox catalysis for C–H functionalization to streamline steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across receptor subtypes?

Contradictory findings (e.g., nAChR inhibition vs. potentiation) may arise from differential receptor subunit composition (α4β2 vs. α7). To address this, use heterologous expression systems (e.g., Xenopus oocytes) to isolate subunit-specific effects. Pair electrophysiology with molecular docking simulations to map binding sites. Meta-analyses of published IC₅₀ values should account for variability in assay conditions (e.g., temperature, buffer composition) and apply random-effects models to quantify heterogeneity .

Q. What methodologies are recommended for studying the stereochemical influence of this compound on bioactivity?

Q. How can researchers design experiments to evaluate the ecological role of this compound in dendrobatid frog defense mechanisms?

Field studies should quantify toxin concentrations across frog populations (LC-MS/MS) and correlate with predation rates. Behavioral assays with natural predators (e.g., snakes) under controlled conditions can test aversion thresholds. For lab-based studies, synthesize isotopically labeled analogs (¹³C/¹⁵N) to trace dietary origins (e.g., alkaloid sequestration from arthropods). Use mixed-effects models to account for environmental covariates (e.g., humidity, prey availability) .

Methodological and Reproducibility Considerations

Q. What statistical frameworks are essential for ensuring reproducibility in this compound studies?

Adopt the NIH’s rigor and transparency guidelines: predefine sample sizes (power analysis), report exact p-values with effect sizes (e.g., Cohen’s d), and disclose all data exclusions. For dose-response studies, nonlinear regression models (e.g., four-parameter logistic curves) must include goodness-of-fit metrics (R², AIC). Bayesian hierarchical models are recommended for multi-lab replication studies to pool data while accounting for lab-specific biases .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

Implement quality control protocols: NMR/HRMS validation for each batch, stability testing under storage conditions (e.g., -80°C vs. lyophilization), and bioassay standardization using reference standards (e.g., NIST-traceable materials). Publish raw spectral data and chromatograms in supplementary materials to enable cross-validation .

Data Presentation and Reporting Standards

Q. What are the minimum data requirements for publishing synthetic or bioactivity studies on this compound?

Include:

  • Synthetic procedures with yields, stereochemical assignments, and spectral data.
  • Bioassay details: receptor subtypes, experimental conditions (e.g., voltage-clamp settings), and statistical methods.
  • Raw data repositories (e.g., GitHub) for code/scripts used in simulations. Adhere to Journal of Horticultural Research standards for Materials and Methods sections, specifying replicates and software (e.g., GraphPad Prism, Schrödinger Suite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
histrionicotoxin 283A
Reactant of Route 2
histrionicotoxin 283A

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